molecular formula C14H11FO B3043581 1-(3'-Fluoro[1,1-biphenyl]-3-yl)ethanone CAS No. 886762-37-4

1-(3'-Fluoro[1,1-biphenyl]-3-yl)ethanone

Cat. No.: B3043581
CAS No.: 886762-37-4
M. Wt: 214.23 g/mol
InChI Key: IFSMWLZKBARSCC-UHFFFAOYSA-N
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Description

1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C14H11FO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluoro group at the 3’ position and an ethanone group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3’-fluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The fluoro group on the biphenyl ring can direct electrophilic substitution reactions to the ortho and para positions relative to itself.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Nitration: Formation of nitro derivatives.

    Reduction: Formation of 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanol.

    Oxidation: Formation of 1-(3’-Fluoro[1,1-biphenyl]-3-yl)acetic acid.

Scientific Research Applications

1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of fluoro-substituted biphenyl compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone depends on its specific application. In electrophilic aromatic substitution reactions, the fluoro group acts as an electron-withdrawing group, influencing the reactivity and orientation of the reaction. In reduction and oxidation reactions, the ethanone group undergoes transformations that alter the compound’s chemical properties.

Comparison with Similar Compounds

    1-(4’-Fluoro[1,1-biphenyl]-4-yl)ethanone: Similar structure but with the fluoro group at the 4’ position.

    1-(3’-Chloro[1,1-biphenyl]-3-yl)ethanone: Similar structure but with a chloro group instead of a fluoro group.

    1-(3’-Methyl[1,1-biphenyl]-3-yl)ethanone: Similar structure but with a methyl group instead of a fluoro group.

Uniqueness: 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone is unique due to the presence of the fluoro group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

1-[3-(3-fluorophenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSMWLZKBARSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270251
Record name 1-(3′-Fluoro[1,1′-biphenyl]-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-37-4
Record name 1-(3′-Fluoro[1,1′-biphenyl]-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3′-Fluoro[1,1′-biphenyl]-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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